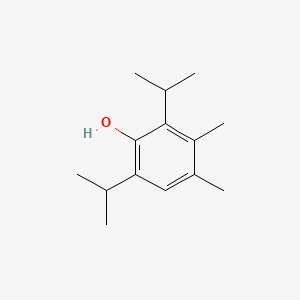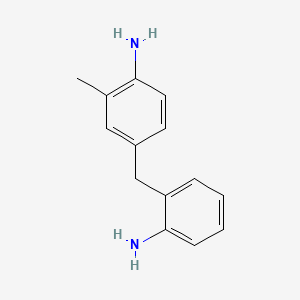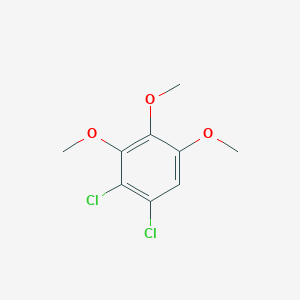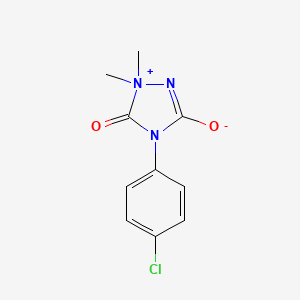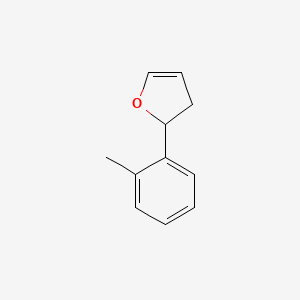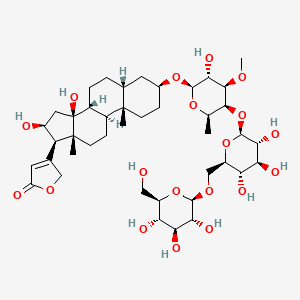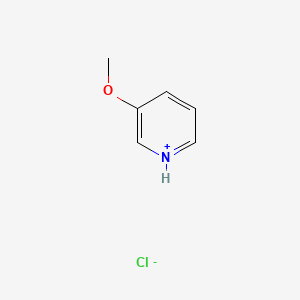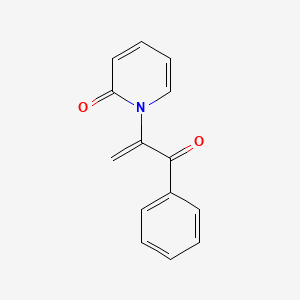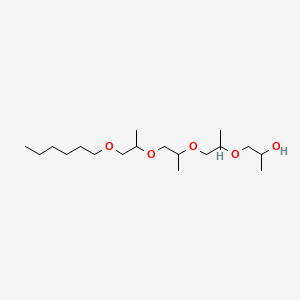
Mercury(2+) chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury(2+) chloroacetate, also known as mercury bis(chloroacetate), is a chemical compound with the formula C4H4Cl2HgO4. It is a mercury salt of chloroacetic acid and is known for its applications in various fields, including chemistry and industry. The compound is characterized by its high reactivity and toxicity, which necessitates careful handling and usage.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mercury(2+) chloroacetate can be synthesized through the reaction of chloroacetic acid with mercuric oxide. The reaction typically involves heating chloroacetic acid with mercuric oxide under controlled conditions to form the desired product. The reaction can be represented as follows: [ \text{2 CH}_2\text{ClCOOH} + \text{HgO} \rightarrow \text{(CH}_2\text{ClCOO)}_2\text{Hg} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature and reactant concentrations, to ensure high yield and purity of the product. Safety measures are crucial due to the toxic nature of mercury compounds.
Chemical Reactions Analysis
Types of Reactions
Mercury(2+) chloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The chloroacetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or zinc in acidic conditions are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions.
Major Products
Oxidation: Mercury(II) oxide and carbon dioxide.
Reduction: Elemental mercury and chloroacetic acid.
Substitution: Various substituted chloroacetate derivatives depending on the nucleophile used.
Scientific Research Applications
Mercury(2+) chloroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of mercury-containing compounds.
Biology: The compound is studied for its effects on biological systems, including its toxicity and interaction with cellular components.
Medicine: Research is conducted on its potential use in medicinal chemistry, although its toxicity limits its direct application.
Industry: It is used in the production of other chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of mercury(2+) chloroacetate involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. This binding can result in oxidative stress and cellular damage, contributing to its toxic effects.
Comparison with Similar Compounds
Similar Compounds
Chloroacetic acid: A precursor in the synthesis of mercury(2+) chloroacetate.
Dichloroacetic acid: Similar in structure but with two chlorine atoms.
Trichloroacetic acid: Contains three chlorine atoms and is more reactive.
Mercury(II) acetate: Another mercury salt with similar reactivity but different applications.
Uniqueness
This compound is unique due to its specific reactivity and the presence of both mercury and chloroacetate groups. This combination allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis and industrial applications. its high toxicity requires careful handling and usage.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique reactivity and chemical properties make it a valuable reagent, although its toxicity necessitates stringent safety measures
Properties
CAS No. |
26719-07-3 |
|---|---|
Molecular Formula |
C4H4Cl2HgO4 |
Molecular Weight |
387.57 g/mol |
IUPAC Name |
2-chloroacetate;mercury(2+) |
InChI |
InChI=1S/2C2H3ClO2.Hg/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2 |
InChI Key |
CJCJEYBMYFRTNX-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])Cl.C(C(=O)[O-])Cl.[Hg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


